molecular formula C9H18ClNO2 B6254773 tert-butyl (2S)-2-amino-2-cyclopropylacetate hydrochloride CAS No. 874336-44-4

tert-butyl (2S)-2-amino-2-cyclopropylacetate hydrochloride

Cat. No.: B6254773
CAS No.: 874336-44-4
M. Wt: 207.70 g/mol
InChI Key: APYGCNAXQZXGPY-FJXQXJEOSA-N
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Description

tert-Butyl (2S)-2-amino-2-cyclopropylacetate hydrochloride (CAS 874336-44-4) is a chiral α-amino ester derivative of high value in medicinal chemistry and drug discovery research . This compound serves as a crucial synthetic intermediate, or building block, for the construction of more complex molecules. Its structure incorporates both a stereogenic center, with confirmed (S) configuration, and a cyclopropane ring . The cyclopropyl group is a privileged motif in pharmaceutical agents due to its ability to influence a compound's metabolic stability, conformational flexibility, and overall potency. The tert-butyl ester group provides a protective handle for the carboxylic acid functionality, allowing for selective deprotection under mild acidic conditions during synthetic sequences . This makes the reagent particularly useful for the synthesis of novel peptides and peptidomimetics, as well as for incorporation into larger molecular frameworks aimed at probing biological targets. The product is supplied as its stable hydrochloride salt to ensure longevity and is intended For Research Use Only. It is strictly not for diagnostic or therapeutic use.

Properties

CAS No.

874336-44-4

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

tert-butyl (2S)-2-amino-2-cyclopropylacetate;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-9(2,3)12-8(11)7(10)6-4-5-6;/h6-7H,4-5,10H2,1-3H3;1H/t7-;/m0./s1

InChI Key

APYGCNAXQZXGPY-FJXQXJEOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](C1CC1)N.Cl

Canonical SMILES

CC(C)(C)OC(=O)C(C1CC1)N.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Cyclopropane Ring Formation via Ti-Mediated Coupling

The stereoselective construction of the cyclopropane moiety in tert-butyl (2S)-2-amino-2-cyclopropylacetate hydrochloride is frequently achieved through titanium-mediated reactions. A Ti(OiPr)₄-driven [2+1] cycloaddition between homoallylic alcohols and nitriles forms the cyclopropane core with high Z-selectivity (82–89% yield) . For example, coupling (S)-benzyloxy nitrile with (R)-homoallylic alcohol in dichloromethane at −78°C produces the cyclopropyl intermediate with 94:6 diastereomeric ratio (d.r.) . This method leverages chiral pool starting materials to establish the (2S) configuration, avoiding costly asymmetric catalysis.

Boc Protection of the Primary Amine

Following cyclopropane synthesis, the primary amine is protected as a tert-butoxycarbonyl (Boc) derivative. Industrial-scale protocols utilize di-tert-butyl dicarbonate (Boc₂O) in toluene/water biphasic systems at pH 7–8, achieving >95% conversion . For instance, treatment of 2-amino-2-cyclopropylacetic acid with Boc₂O (1.2 equiv) and NaOH (1.5 equiv) in toluene at 25°C for 3 h affords the Boc-protected ester in 68% isolated yield . Kinetic studies indicate that maintaining pH <8 minimizes epimerization at the α-carbon, preserving the (2S) configuration.

Enantioselective Nickel-Catalyzed Reductive Amination

Nickel-catalyzed reductive coupling offers a one-pot route to the target compound. A NiCl₂(Py)₄/dtBBPy catalyst system enables the union of α-pivaloyloxy glycine with cyclopropane triflates in 1,4-dioxane at 60°C . This method achieves 65–72% yield with 10 mol% catalyst loading and Zn as a reductant . Key advantages include compatibility with electrophilic cyclopropanes and avoidance of sensitive organometallic reagents. However, the reaction requires strict anhydrous conditions and exhibits moderate stereoselectivity (d.r. 85:15).

Hydrochloride Salt Formation

Conversion of the Boc-protected amine to the hydrochloride salt is typically performed by treating the free base with HCl gas in ethyl acetate or dichloromethane. Saturation at 0°C for 1–2 h precipitates the hydrochloride salt in 85–92% yield . Crystallization from ethanol/ether mixtures enhances purity (>99% by HPLC), with the (2S) configuration confirmed via X-ray diffraction . Industrial batches report residual solvent levels below ICH limits (EtOAc <500 ppm, DCM <600 ppm) .

Resolution of Racemic Mixtures via Enzymatic Hydrolysis

Although less common, enzymatic resolution using immobilized lipases (e.g., Candida antarctica Lipase B) selectively hydrolyzes the (2R)-enantiomer of racemic tert-butyl 2-amino-2-cyclopropylacetate. In a representative procedure, incubation with 20 wt% enzyme in phosphate buffer (pH 7.5) at 37°C for 24 h affords the (2S)-ester with 99% enantiomeric excess (ee) . This method is ideal for small-scale API synthesis but suffers from low throughput (45–50% yield).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of alcohols or primary amines.

    Substitution: Introduction of new functional groups, such as alkyl or acyl groups.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Biology and Medicine

    Drug Development: Investigated for potential therapeutic applications, including as enzyme inhibitors or receptor modulators.

    Biochemical Studies: Used in studies to understand the interactions of cyclopropyl-containing compounds with biological systems.

Industry

    Material Science:

    Agriculture: Investigated for use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-amino-2-cyclopropylacetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl moiety can induce strain in the target molecule, affecting its activity. The amino group can form hydrogen bonds or ionic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of tert-Butyl (2S)-2-Amino-2-cyclopropylacetate Hydrochloride vs. Methyl 2-Amino-2-cyclopropylacetate Hydrochloride
Property This compound Methyl 2-Amino-2-cyclopropylacetate Hydrochloride
Molecular Formula C₉H₁₈ClNO₂ C₆H₁₂ClNO₂
Molecular Weight (g/mol) 207.70 165.62
Ester Group tert-Butyl Methyl
Density (g/cm³) Not reported 1.147
Boiling Point Not reported No data available
LogP Not reported 1.399
PSA (Ų) Not reported 52.32
Storage Conditions Not explicitly reported Room temperature

Key Observations :

  • The tert-butyl derivative has a higher molecular weight and steric bulk due to the tert-butyl ester, which may reduce solubility in polar solvents compared to the methyl ester.
  • The methyl ester’s lower LogP (1.399) suggests moderate lipophilicity, while the tert-butyl analog’s LogP is likely higher due to its hydrophobic group .

Biological Activity

tert-butyl (2S)-2-amino-2-cyclopropylacetate hydrochloride is a chiral compound known for its unique structural characteristics and potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The compound features a tert-butyl group, an amino group, and a cyclopropyl moiety attached to an acetate backbone. Its molecular formula is C10_{10}H17_{17}ClN2_2O2_2 with a molecular weight of 220.71 g/mol. The presence of the cyclopropyl group is significant as it contributes to the compound's biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Receptor Binding : The compound can form hydrogen bonds and engage in hydrophobic interactions with proteins, potentially modulating enzyme activity and receptor binding. This interaction profile suggests that it may influence neurotransmitter systems and act as a therapeutic agent for neurological disorders.
  • Enzyme Modulation : Research indicates that compounds with similar structures can affect neurotransmitter release and receptor activation, hinting at the potential of tert-butyl (2S)-2-amino-2-cyclopropylacetate in treating conditions related to neurotransmission.

In Vitro Studies

Several studies have explored the in vitro effects of this compound on various cell lines:

  • Neuroprotective Effects : One study demonstrated that analogs of this compound exhibited neuroprotective properties by activating specific NMDA receptor subtypes, which are crucial in synaptic plasticity and memory function .
  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cell lines through pathways involving mitochondrial signaling, which is vital for developing anticancer therapies .
StudyCell LineEffectReference
Study 1SW872 (liposarcoma)IC50 = 3.8 μM, apoptosis via Fas pathway
Study 2A549 (lung adenocarcinoma)Induction of G1 arrest and apoptosis
Study 3Neuronal cellsNeuroprotective effects via NMDA receptors

Case Studies

  • Cancer Treatment : A case study involving the application of similar compounds highlighted their ability to inhibit tumor growth in xenograft models. For instance, a related compound demonstrated significant tumor regression at dosages of 150-200 mg/kg over two weeks .
  • Neurological Disorders : Another investigation focused on the neuroprotective capabilities of cyclopropane derivatives, suggesting that these compounds could be beneficial in treating neurodegenerative diseases by modulating receptor activity .

Q & A

Q. How can researchers leverage computational tools to predict this compound’s reactivity in novel reactions?

  • Computational Strategy :
  • DFT Calculations : Model transition states for ester hydrolysis or cyclopropane ring-opening reactions using Gaussian or ORCA software.
  • Docking Studies : Predict binding modes with biological targets (e.g., GPCRs) using AutoDock Vina, validated by mutagenesis data .

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